molecular formula C8H2Cl2O3 B1329375 4,5-Dichlorophthalic anhydride CAS No. 942-06-3

4,5-Dichlorophthalic anhydride

Cat. No.: B1329375
CAS No.: 942-06-3
M. Wt: 217 g/mol
InChI Key: ULSOWUBMELTORB-UHFFFAOYSA-N
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Description

4,5-Dichlorophthalic anhydride is an organic compound with the molecular formula C8H2Cl2O3. It is a derivative of phthalic anhydride, where two chlorine atoms are substituted at the 4 and 5 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Mechanism of Action

Target of Action

The primary targets of 4,5-Dichlorophthalic anhydride are various nucleophiles, including thiosemicarbazide and different amines . These targets play a crucial role in the chemical reactivity of the compound, leading to the production of carboxylic acid derivatives .

Mode of Action

This compound interacts with its targets through a process known as anhydride opening . This interaction results in the production of carboxylic acid derivatives, specifically phthalimide and dicarboxylic acid . The chemical structures of these products are confirmed by NMR, IR, and MS spectra analyses .

Biochemical Pathways

The biochemical pathways affected by this compound involve the transformation of the compound into carboxylic acid derivatives . The downstream effects of this transformation include the generation of new compounds with different chemical and physical features .

Pharmacokinetics

The compound’s molecular weight of 21701 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The action of this compound results in the formation of carboxylic acid derivatives, namely phthalimide and dicarboxylic acid . These products have different chemical and physical features, as confirmed by Density–functional theory (DFT) studies .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, adequate ventilation is recommended when handling the compound, suggesting that its reactivity may be affected by the presence of air . .

Safety and Hazards

4,5-Dichlorophthalic anhydride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions of 4,5-Dichlorophthalic anhydride research could involve further exploration of its reactivity towards various nucleophiles. This could lead to the production of a wider range of carboxylic acid derivatives . Additionally, its potential applications in the chemical, plastic, agrochemical, and pharmaceutical industries could be further explored .

Biochemical Analysis

Biochemical Properties

4,5-Dichlorophthalic anhydride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It reacts with nucleophiles such as thiosemicarbazide and different amines to produce carboxylic acid derivatives, including phthalimide and dicarboxylic acid . These interactions are crucial in the formation of complex biochemical structures and pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell behavior and function, impacting overall cellular health and activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s reactivity towards nucleophiles results in the formation of stable complexes that can alter biochemical pathways and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its reactivity over extended periods, leading to sustained biochemical interactions and effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical interactions, while higher doses can lead to toxic or adverse effects. Understanding the dosage thresholds is essential for determining the safe and effective use of this compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and function. The compound’s role in these pathways is crucial for understanding its overall biochemical impact .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function in biological systems .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. Understanding the subcellular localization is essential for elucidating the compound’s role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dichlorophthalic anhydride can be synthesized through the chlorination of phthalic anhydride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms at the 4 and 5 positions of the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichlorophthalic anhydride undergoes various chemical reactions, including nucleophilic substitution, hydrolysis, and condensation reactions. It reacts readily with nucleophiles such as amines and alcohols to form corresponding amides and esters .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include 4,5-dichlorophthalimide, 4,5-dichlorophthalic acid, and various ester and amide derivatives .

Comparison with Similar Compounds

Comparison: 4,5-Dichlorophthalic anhydride is unique due to its specific substitution pattern and reactivity. Compared to 4,5-dibromophthalic anhydride, it has a higher reactivity due to the presence of chlorine atoms, which are more electronegative than bromine atoms. This makes it more suitable for certain chemical reactions. Additionally, its reactivity towards nucleophiles is distinct from that of 5,6-dichlorobenzfurazan 1-oxide, which has a different structural framework and electronic properties .

Properties

IUPAC Name

5,6-dichloro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSOWUBMELTORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10240970
Record name 4,5-Dichlorophthalic anhydride
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Molecular Weight

217.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942-06-3
Record name 4,5-Dichlorophthalic anhydride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4,5-Dichlorophthalic anhydride
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Record name 4,5-Dichlorophthalic anhydride
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Record name 4,5-dichlorophthalic anhydride
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Synthesis routes and methods I

Procedure details

A mixture of 5.0 grams (22.7 mmol) of 4,5,-dichlorotetrahydrophthalic anhydride and of activated carbon (Darco KB-60, 1.0 gram) was slurried with 10 mL of 1,2,4-trichlorobenzene and heated to 190° C. for 25 h. The reaction mixture was then filtered while hot and the filtrate was allowed to cool to room temperature, at which time the product precipitated out of solution. After the addition of 5 mL of hexanes to ensure complete precipitation, the product was collected and washed with hexanes. Drying in a vacuum dessicator (60° C., 0.25 mm Hg, 24 h) gave 1 (3.9 g, 80% yield, 99.6% purity by GC), mp 185°-16.5° C. (lit mp 187° C.).
Name
4,5,-dichlorotetrahydrophthalic anhydride
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a flask equipped with a stirrer, nitrogen inlet, and DEAN-STARK trap, 10.0 grams of 4,5-dichlorophthalic acid, 150 milliliters of xylene, and several crystals of toluenesulfonic acid were added. The mixture was heated to reflux and water was collected in the DEAN-STARK trap over a period often hours. The xylene was distilled off and the solid was collected in a BÜCHNER funnel and allowed to air dry, yielding 8.3 grams of 4,5-dichlorophthalic anhydride.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A suspension of 4,5-dichlorophthalic acid [(XVII), X=4-Cl, Y=5-Cl, 50.0 g, 0.213 mol] and acetic anhydride (70 mL) was heated to reflux until dissolution occurred. A distilling head was then attached and 30 mL of distillate was removed. The solution was cooled to room temperature whereupon a precipitate appeared. This solid was filtered, washed with anhydrous ether and dried in vacuo to provide the product (40.4 g, 87%) as a tan solid, m.p. 189°-192° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
87%

Synthesis routes and methods IV

Procedure details

4,5-Dichlorophthalic acid (30 g., 0.127 mole) is refluxed in 150 ml. of acetic anhydride for 3 hours. The acetic anhydride is evaporated and the residue is triturated with diethyl ether and filtered to give a quantitative yield of 4,5-dichlorophthalic anhydride. The crude product is recrystallized from ethyl acetate and hexane.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dichlorophthalic anhydride
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4,5-Dichlorophthalic anhydride
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Customer
Q & A

ANone: 4,5-Dichlorophthalic anhydride has the molecular formula C8H2Cl2O3. Its structure consists of a phthalic anhydride ring with chlorine atoms substituted at the 4 and 5 positions.

A: this compound crystallizes in the space group C2/c with molecules arranged in stacks of two-dimensional sheets. [] Interestingly, this packing arrangement is similar to that observed in polymorph A of 5,6-dichlorobenzofurazan 1-oxide, despite the structural differences between the two molecules. [] These molecules are considered pseudo-isosteric due to their similar shapes and volumes. [] This similarity in packing highlights the importance of molecular shape and intermolecular interactions in crystal structures.

A: Yes, this compound is a reactive molecule that can undergo ring-opening reactions with various nucleophiles, making it a valuable building block in organic synthesis. [] For instance, it reacts with thiosemicarbazide and different amines to yield dicarboxylic acid and phthalimide derivatives. []

A: this compound serves as a precursor for synthesizing aromatic diamines, which are monomers for polyimide production. [] Reacting this compound with primary amines yields 4,5-dichlorophthalimide, which can be further modified to introduce mercapto groups. [] These diamines can then be polymerized with tetracarboxylic anhydride derivatives to generate polyimides with high glass transition temperatures. []

A: While this compound itself is not typically used as a catalyst, it serves as a model compound in catalytic hydrogenolysis-dehalogenation studies. [] Research has explored the dehalogenation of this compound using supported bimetallic palladium catalysts. [] Notably, Pd-Ni/C catalysts exhibited promising activity and stability for this reaction. []

A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the chemical and physical properties of this compound and its derivatives. [] These studies provide valuable insights into molecular geometries, electronic structures, and reactivity.

ANone: Various analytical techniques are employed to characterize this compound and its derivatives, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the structure and purity of compounds. []
  • Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule. []
  • Mass spectrometry (MS): Used to determine the molecular weight and identify fragmentation patterns. [, ]
  • X-ray diffraction (XRD): Used to determine crystal structures and study polymorphism. []

ANone: While specific information about the environmental impact of this compound is limited in the provided abstracts, it is crucial to acknowledge that halogenated organic compounds, in general, can pose environmental risks. Therefore, responsible handling, use, and disposal practices are paramount.

A: Yes, time-resolved Electron Paramagnetic Resonance (EPR) spectroscopy has been used to investigate the photoreduction of this compound in 2-propanol. [] This type of study helps understand the reactivity and potential applications of this compound in photochemical reactions.

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